8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one
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Overview
Description
8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with various substituents that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dihydro derivatives. Substitution reactions could introduce new functional groups into the molecule, altering its chemical and biological properties.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare other complex molecules.
Biology: Its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, make it a candidate for further biological studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity might be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-[(Butyl-methyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one include other chromen-4-one derivatives with different substituents. Examples include:
- 7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one
- 8-[(Butyl-amino)-methyl]-7-hydroxy-3-(2-methoxy-phenyl)-chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-12-23(2)13-17-19(24)11-10-16-21(25)18(14-27-22(16)17)15-8-6-7-9-20(15)26-3/h6-11,14,24H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLVKLGFQZNJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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